molecular formula C21H19FN2O4S B12495569 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide

Cat. No.: B12495569
M. Wt: 414.5 g/mol
InChI Key: RNCWCNDREPDRAN-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and phenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the phenyl rings. Examples include:

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-phenylglycinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-phenylacetamide

InChI

InChI=1S/C21H19FN2O4S/c1-28-19-11-9-18(10-12-19)24(15-21(25)23-17-5-3-2-4-6-17)29(26,27)20-13-7-16(22)8-14-20/h2-14H,15H2,1H3,(H,23,25)

InChI Key

RNCWCNDREPDRAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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